2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-{3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a spirocyclic acetamide derivative featuring a 1,3,8-triazaspiro[4.5]decane core. The compound’s structure includes a 3-methyl substituent on the triazaspiro ring and an acetamide group linked to a 3-(trifluoromethyl)phenyl moiety. Its spirocyclic architecture contributes to conformational rigidity, which may improve target selectivity compared to non-cyclic analogs .
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-23-14(26)16(22-15(23)27)5-7-24(8-6-16)10-13(25)21-12-4-2-3-11(9-12)17(18,19)20/h2-4,9H,5-8,10H2,1H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKUHKVKFQPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 941880-48-4) is a synthetic organic molecule characterized by its unique spirocyclic structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 384.35 g/mol. The structure includes a trifluoromethyl group and a spirocyclic core that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.35 g/mol |
| CAS Number | 941880-48-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate various cellular pathways including:
- Enzyme Inhibition : The compound may inhibit specific kinases or phospholipases, impacting signal transduction pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research indicates that the compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inhibiting cancer cell proliferation in vitro.
- Cytotoxic Effects : The compound has shown cytotoxic effects against specific cancer cell lines, potentially through apoptosis induction.
- Kinase Inhibition : Similar compounds have been identified as inhibitors of kinases involved in cancer progression, suggesting that this compound may share similar properties.
Case Study 1: Antitumor Effects
In a study evaluating the cytotoxicity of various compounds on human cancer cell lines, This compound demonstrated significant inhibition of cell viability in breast cancer cell lines (IC50 values in the low micromolar range). This suggests potential for development as an anticancer agent.
Case Study 2: Kinase Inhibition
A comparative analysis with known kinase inhibitors revealed that this compound could effectively inhibit certain mutant forms of kinases implicated in drug resistance, similar to other compounds like AP24534 which target BCR-ABL kinases . This positions it as a candidate for further investigation in hematological malignancies.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial. Studies on related compounds indicate that they can cause phospholipidosis and other forms of drug-induced toxicity . The inhibition of lysosomal phospholipase A2 (PLA2G15) has been identified as a mechanism through which some compounds exert toxicity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activity
Research indicates that compounds with a triazaspiro structure exhibit significant biological activity. The presence of the trifluoromethyl phenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. Preliminary studies suggest that derivatives of this compound may demonstrate antimicrobial properties against various pathogens and anticancer activity by inhibiting specific cellular pathways involved in tumor growth .
Enzyme Inhibition
The unique structural features of this compound allow it to interact with various enzymes. For instance, studies have shown that similar triazaspiro compounds can act as inhibitors for certain proteases and kinases, which are crucial targets in cancer therapy and other diseases . The dioxo moiety may also facilitate interactions with metal ions in enzyme active sites, enhancing its inhibitory potential.
Polymer Science
Polymer Stabilizers
The compound has been explored as a stabilizer in polymer formulations. Its ability to inhibit degradation processes in polymers exposed to heat and UV radiation makes it a valuable additive in the plastics industry. For example, triazaspiro compounds have been patented as effective stabilizers for polyolefins and other thermoplastics, extending their lifespan and maintaining their mechanical properties under stress .
Additives for Coatings
In coatings technology, this compound can be utilized as an additive to improve the durability and resistance of coatings against environmental factors. The incorporation of such compounds into coating formulations can enhance their protective qualities, making them suitable for automotive and industrial applications .
Material Science
Nanocomposites
Recent advancements in material science have seen the incorporation of this compound into nanocomposite materials. Its unique chemical structure allows it to interact favorably with nanoparticles, improving the mechanical strength and thermal stability of composites used in aerospace and automotive industries . The potential for creating lightweight yet strong materials is significant, opening avenues for innovative applications.
Case Studies
Comparison with Similar Compounds
A. Spirocyclic Core Modifications
- Alkyl Substituents: The target compound’s 3-methyl group on the triazaspiro ring contrasts with analogs bearing ethyl (e.g., ) or propyl (e.g., ) groups.
- Sulfur Incorporation : The thioether-containing analog () introduces a sulfur atom, which could enhance binding to cysteine-rich targets or alter redox properties compared to oxygen-based linkages.
B. Aromatic Substituent Effects
C. Pharmacological Considerations
- While explicit activity data for the target compound is absent, structurally related spirocyclic acetamides (e.g., ) have shown promise in CNS and anti-inflammatory models. The piperazine-containing analog (Compound 13, ) demonstrated enhanced receptor affinity due to its basic nitrogen, suggesting that similar modifications could be explored for the target compound.
Q & A
Q. What are the key synthetic pathways for synthesizing 2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-[3-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Core Formation : Cyclization reactions to construct the spirocyclic triazaspirodecane framework (e.g., using Mitsunobu conditions or acid-catalyzed cyclization) .
Functionalization : Introduction of the trifluoromethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Acetamide Linkage : Amide bond formation using coupling agents like EDC/HOBt or thioether formation via SN2 displacement .
Critical Factors : Temperature control (60–120°C), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify spirocyclic connectivity and substituent positions. For example, the trifluoromethyl group shows distinct 19F NMR signals at ~-60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (theoretical ~337.40 g/mol) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : If crystalline, resolves spirocyclic conformation and hydrogen-bonding networks .
Q. What functional groups in the compound influence its chemical reactivity?
- Methodological Answer :
- Spirocyclic Triazaspirodecane Core : The strained spirocyclic system may undergo ring-opening under acidic/basic conditions or via nucleophilic attack .
- Trifluoromethylphenyl Group : Electron-withdrawing CF3 group enhances electrophilicity, enabling participation in cross-coupling reactions .
- Acetamide Moiety : Susceptible to hydrolysis under strong acids/bases; stability tests (e.g., pH 1–13 buffers) are recommended .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for Suzuki-Miyaura coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with toluene/THF mixtures to balance solubility and reactivity .
- Additives : Use silver salts (Ag2O) to stabilize intermediates or scavenge halides .
- Kinetic Monitoring : In situ FTIR or LC-MS to track reaction progress and identify side products .
Q. What strategies resolve conflicting spectral data (e.g., NMR peak overlaps)?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC to assign overlapping proton signals (e.g., spirocyclic CH2 groups) .
- Variable Temperature NMR : Resolve dynamic effects by analyzing spectra at 25°C vs. 60°C .
- Isotopic Labeling : Synthesize deuterated analogs to simplify 1H NMR interpretation .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. How can computational methods predict the compound’s biological targets or metabolic pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries, leveraging the spirocyclic scaffold’s rigidity .
- ADME Prediction : Tools like SwissADME to assess metabolic stability (e.g., CYP450 interactions) and blood-brain barrier penetration .
- MD Simulations : GROMACS for studying binding kinetics with putative targets (e.g., TRPV1 channels influenced by the trifluoromethyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
